molecular formula C9H8N4O2 B3058592 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 90323-78-7

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3058592
CAS No.: 90323-78-7
M. Wt: 204.19 g/mol
InChI Key: RXJQVZQJLCDQOH-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 90323-78-7) is a functionalized 1,2,3-triazole derivative of significant interest in chemical research and development. This compound serves as a versatile building block in organic synthesis, with its carboxylic acid and amino groups allowing for further transformation into various acid derivatives, including esters, amides, and hydrazides . These transformations are crucial for modifying physicochemical properties and tuning biological activity for specific applications. Research into related 1,2,3-triazole carboxylic acids has highlighted their potential in material science, particularly as blue-emitting fluorophores with high quantum yields and large Stokes shifts, making them suitable for developing fluorescent probes and sensors . Furthermore, structurally similar aromatic ε-amino acids containing a triazole core have demonstrated notable broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, underscoring the potential of this compound class in medicinal chemistry and antibiotic discovery . The synthetic utility of the 5-amino-1,2,3-triazole-4-carboxamide scaffold is also being advanced for innovative applications, such as disarming the bacterial SOS response, which can repress mechanisms that enable antibiotic resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-amino-1-phenyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-8-7(9(14)15)11-12-13(8)6-4-2-1-3-5-6/h1-5H,10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJQVZQJLCDQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377963
Record name 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90323-78-7
Record name 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the cyclocondensation of phenylazide derivatives with ethyl cyanoacetate in the presence of sodium ethoxide. This one-pot reaction proceeds via nucleophilic attack of the azide on the activated methylene group of ethyl cyanoacetate, followed by cyclization to form the triazole core. Key conditions include:

  • Solvent : Anhydrous ethanol
  • Catalyst : Sodium ethoxide (1 equivalent)
  • Temperature : Room temperature (20°C)
  • Atmosphere : Inert gas (e.g., nitrogen or argon)

The reaction achieves a 62% yield of ethyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.

Spectroscopic Validation

  • IR Spectroscopy : Distinct peaks at 3422–3312 cm⁻¹ (N–H stretch), 1677 cm⁻¹ (ester C=O), and 1626 cm⁻¹ (C=N).
  • ¹H NMR : Signals at δ 0.84 ppm (ethyl CH₃), 3.84 ppm (ethyl CH₂), and 5.86 ppm (NH₂).
  • HRMS : [M+Na]⁺ observed at m/z 255.0844 (calculated 255.0858).

Decarboxylative Triazolation of Carboxylic Acids

Triple Catalytic System

A groundbreaking 2023 method enables direct conversion of carboxylic acids to triazoles via a photocatalytic decarboxylative process. The reaction employs:

  • Photocatalyst : Acridine derivatives (e.g., A1 )
  • Co-catalyst : Copper(I) salts
  • Oxidant : tert-Butyl perbenzoate (TBPB)
  • Azide Source : Potassium azide (KN₃)

This tricomponent coupling with alkynes bypasses traditional azide-handling hazards, achieving 93% yield in model reactions.

Substrate Scope

Carboxylic Acid Type Yield Range Notable Examples
Aliphatic 70–93% Hexanoic acid
Aromatic 65–88% Benzoic acid
Peptide-based 55–75% Glycine derivatives

The method’s versatility is underscored by its compatibility with polymer substrates, enabling functionalization of polyacrylic acids.

Cycloaddition Approaches Using β-Ketoesters

DBU-Promoted Synthesis

5-Hydroxy-1,2,3-triazole intermediates are synthesized via cycloaddition of β-ketoesters (e.g., ethyl acetoacetate) with arylazides under basic conditions:

  • Base : 1,8-Diazabicycloundec-7-ene (DBU)
  • Solvent : Acetonitrile
  • Temperature : 50°C

Subsequent oxidation of the 5-hydroxy group to a carboxylic acid is achieved using KMnO₄ or CrO₃, though yields drop to 40–50%.

Phase-Transfer Catalysis

Tetrabutylammonium bromide facilitates reactions in biphasic systems (ether/water), improving scalability. For example, 5-hydroxy-4-methyl-1-phenyl-1,2,3-triazole is isolated in 95% yield before oxidation.

Hydrolysis of Ester Precursors

Acidic vs. Basic Hydrolysis

Ethyl ester derivatives (e.g., from Method 1) are hydrolyzed to the carboxylic acid via:

  • Basic Conditions : KOH in ethanol/water (80–90°C, 6–8 hours)
  • Acidic Conditions : HCl in dioxane (reflux, 12 hours)

Basic hydrolysis affords higher yields (85–90%) but requires rigorous pH control to prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include various substituted triazoles, amine derivatives, and carboxylate salts, depending on the specific reagents and conditions used.

Scientific Research Applications

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Substituent Variations

5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure: Differs by a methyl group at position 5 instead of an amino group.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition of azidobenzene and ethyl acetylacetonate under basic conditions .
  • Properties: Forms stable coordination complexes with metals (e.g., Co(II) and Cu(II)) via the carboxylic acid and triazole moieties . Crystal packing involves π-π interactions (centroid distances: 4.20–5.09 Å) and hydrogen bonding, stabilizing the monohydrate form .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Contains a formyl group (position 5) and 4-ethoxyphenyl (position 1).
  • Synthesis: Produced via base-catalyzed reaction of 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate, followed by deprotection .
  • Properties :
    • Exhibits ring-chain tautomerism, with ~20% cyclic hemiacetal form in solution (¹H NMR) .
    • Decarboxylation occurs at 175°C, similar to other triazole-4-carboxylic acids .
5-Aryl-2H-1,2,3-triazole-4-carboxylic Acids
  • Structure : Variable aryl groups at position 5 and a free NH at position 2.
  • Synthesis : Generated via oxidation of 5-aryl-2H-1,2,3-triazole-4-carbaldehydes using H₂O₂ .

Physicochemical and Functional Properties

Compound Substituent (Position 5) Key Properties Reference
5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid NH₂ High polarity, potential for hydrogen bonding and zwitterion formation.
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid CH₃ Hydrophobic; stabilizes metal complexes via π-π interactions.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid CHO Tautomerism influences reactivity; thermal decarboxylation at 175°C.
  • Acidity: The amino group (electron-donating) may reduce carboxylic acid acidity compared to formyl (electron-withdrawing) substituents.
  • Thermal Stability : All triazole-4-carboxylic acids undergo decarboxylation at elevated temperatures (~175°C) .

Biological Activity

5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as 5-Amino-PTCA) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

5-Amino-PTCA has the following chemical structure:

  • Molecular Formula : C12H14N4O2
  • Molecular Weight : 246.27 g/mol
  • InChIKey : WPALUGLYRHXNGX-UHFFFAOYSA-N

The compound features a triazole ring that contributes to its biological activity. The presence of amino and carboxylic acid functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-Amino-PTCA against various bacterial strains. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in PMC5666259 demonstrated that 5-Amino-PTCA exhibited substantial antibacterial activity with a minimum inhibitory concentration (MIC) of 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae . The agar diffusion test confirmed its efficacy in inhibiting bacterial growth, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/ml)
Bacillus subtilis59.5
Vibrio cholerae59.5

The mechanism of action appears to involve disruption of bacterial cell integrity, as observed through scanning electron microscopy (SEM), which revealed morphological changes post-treatment.

Antiviral Activity

In addition to its antibacterial properties, 5-Amino-PTCA has been evaluated for antiviral activity. A related study assessed derivatives containing triazole moieties for their ability to inhibit influenza virus strains.

Findings on Antiviral Properties

The compound was tested for its effect on neuraminidase activity of influenza viruses. Results indicated that certain triazole derivatives could suppress viral infectivity significantly . Specifically, compounds similar to 5-Amino-PTCA were found to reduce the infectivity of influenza viruses by over 90% at effective concentrations.

Virus StrainReduction in Infectivity (%)
H1N1>90
H3N2>90

These findings suggest that the structural characteristics of triazole derivatives play a crucial role in their antiviral efficacy.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of 5-Amino-PTCA derivatives. Research indicates that modifications in the phenyl and triazole rings can enhance or diminish antimicrobial and antiviral activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid

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